Barbital sodium

Catalog No.
S656954
CAS No.
144-02-5
M.F
C8H11N2NaO3
M. Wt
206.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barbital sodium

CAS Number

144-02-5

Product Name

Barbital sodium

IUPAC Name

sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate

Molecular Formula

C8H11N2NaO3

Molecular Weight

206.17 g/mol

InChI

InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1

InChI Key

RGHFKWPGWBFQLN-UHFFFAOYSA-M

SMILES

CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+]

Synonyms

Barbital, Barbitone, Diemal, Diethylmalonylurea, Dormileno, Ethylbarbital, Medinal, Veronal

Canonical SMILES

CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+]

Buffering Agent:

Barbital sodium acts as a weak acid that effectively maintains a stable pH within a desired range []. This is achieved through the equilibrium between the acid form of barbital sodium and its corresponding conjugate base. This property makes it a valuable tool in research settings where maintaining a specific pH is crucial for optimal enzyme activity, protein stability, and other biological processes [].

Applications of Barbital Sodium as a Buffer:

  • Michaeli's buffer: This commonly used buffer solution incorporates barbital sodium and is frequently employed in histological and histopathological analyses to preserve tissue structures for microscopic examination [].
  • Biochemical research: Barbital sodium finds application in various biochemical experiments, including enzyme assays, cell structure staining, and electrophoresis [].
  • Immunoelectrophoresis: This technique utilizes barbital sodium as a component of the buffer solution to separate proteins based on their charge and size [].
  • Hemolytic assays: These assays study the interaction between antibodies and red blood cells, and barbital sodium can be used as a buffer to maintain a consistent pH during the experiment [].
  • Fixative solutions: Barbital sodium can be incorporated into fixative solutions used to preserve biological samples for further analysis [].

Additional Research Applications:

Beyond its primary function as a buffer, barbital sodium has limited applications in other areas of scientific research.

  • Histological studies: Barbital sodium has been used in some histological staining techniques, although safer alternatives are now preferred due to its potential health risks [].

Barbital, also known as diethylbarbituric acid, is a barbiturate that was first synthesized in 1902 by Emil Fischer and Joseph von Mering. It was introduced to the market under the brand name Veronal. As a white crystalline powder, barbital is slightly bitter and was primarily used as a hypnotic and sedative from the early 20th century until the mid-1950s. Its chemical formula is C8H12N2O3C_8H_{12}N_2O_3 with a molar mass of approximately 184.19 g/mol . The sodium salt form, known as sodium barbital or Medinal, is more soluble in water, which enhances its utility in various applications .

Barbiturate sodium acts as a positive allosteric modulator of the GABA (gamma-aminobutyric acid) receptor, a major inhibitory neurotransmitter system in the CNS. By enhancing the action of GABA, it slows down brain activity, leading to sedation, hypnosis (sleep induction), and anticonvulsant effects [].

Barbiturate sodium is a highly toxic substance with a narrow therapeutic window, meaning the difference between a therapeutic dose and a toxic dose is small []. Overdose can lead to coma, respiratory depression, and death. Due to the availability of safer alternatives, barbiturate sodium is rarely used clinically nowadays.

  • Toxicity: The median lethal dose (LD50) of barbiturate sodium in rats is 400 mg/kg.
  • Other Hazards: Barbiturate sodium is flammable and can irritate the skin and eyes upon contact.
, particularly with strong oxidizing agents. It is hygroscopic and may decompose upon prolonged exposure to air or moisture. In aqueous solutions, barbital is unstable but can be maintained at lower temperatures for short periods . The compound can react with acids and ammonium salts, indicating potential incompatibilities in certain formulations .

As a central nervous system depressant, barbital acts primarily by enhancing the activity of gamma-aminobutyric acid at GABA-A receptors. This action leads to sedative effects and can cause respiratory depression at high doses . While it was once considered safer than other hypnotics of its time, prolonged use can lead to tolerance and dependence. Overdoses can result in severe respiratory and circulatory failure, highlighting its potential for toxicity .

Barbital can be synthesized through several methods:

  • Condensation Reaction: The most common method involves condensing diethylmalonic ester with urea in the presence of sodium ethoxide.
  • Alternative Synthesis: Another method includes adding ethyl iodide to the silver salt of barbituric acid (malonylurea) or a basic solution of this acid .
  • Photopharmacological Derivatives: Recent research has developed photoswitchable derivatives of barbital that exhibit neuronal activity via GABA-A receptors, expanding its potential applications in pharmacology .

Historically, barbital was widely used as a sedative and hypnotic agent in clinical settings. Although its use has declined due to safety concerns, it still finds applications in:

  • Biological Research: Solutions of sodium barbital are utilized as pH buffers in various biochemical assays.
  • Pharmaceutical Development: Ongoing research explores derivatives for potential therapeutic uses .

Barbital interacts with various drugs and substances, notably:

  • Carbamazepine: May alter thyroid function activities when combined with barbital.
  • Carbetocin: Exhibits increased hypotensive effects when administered alongside barbital .

These interactions underscore the importance of careful monitoring when prescribing barbital in conjunction with other medications.

Barbital shares structural and functional similarities with other barbiturates and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
PhenobarbitalC12H11N2NaO3C_{12}H_{11}N_{2}NaO_{3}Nonselective CNS depressant; more potent than barbital
AmobarbitalC11H16N2O3C_{11}H_{16}N_{2}O_{3}Shorter duration; used for sedation
PentobarbitalC11H18N2O3C_{11}H_{18}N_{2}O_{3}Rapid onset; used in euthanasia protocols
SecobarbitalC11H16N2O3C_{11}H_{16}N_{2}O_{3}Fast-acting; used for insomnia
ButalbitalC13H16N2O3C_{13}H_{16}N_{2}O_{3}Combination with analgesics for headache relief

Uniqueness of Barbital: Barbital is notable for its long duration of action compared to other barbiturates, making it suitable for specific therapeutic uses despite its declining popularity due to safety concerns associated with dependence and overdose risks .

Physical Description

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.06673650 g/mol

Monoisotopic Mass

206.06673650 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

144-02-5

Wikipedia

Barbital sodium

Dates

Modify: 2023-08-15

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